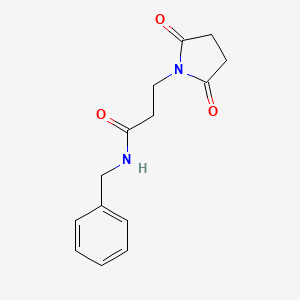![molecular formula C19H16N2O2S B5789649 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide, commonly known as HNHA, is a small molecule inhibitor that has shown promising results in cancer research. HNHA is a thiosemicarbazone derivative, which is a class of compounds known for their anti-tumor properties.
Mécanisme D'action
The mechanism of action of HNHA is not fully understood, but it is believed to act by inhibiting ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis. By inhibiting RR, HNHA prevents cancer cells from replicating and dividing, leading to cell death.
Biochemical and Physiological Effects
HNHA has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer progression. Additionally, HNHA has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HNHA is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, HNHA has some limitations in lab experiments. It is a relatively unstable compound and can degrade over time, which can affect its potency. Additionally, HNHA can be difficult to dissolve in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for HNHA research. One area of interest is the development of HNHA analogs with improved stability and solubility. Another area of interest is the combination of HNHA with other cancer therapies, such as radiation and chemotherapy, to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of HNHA and its potential for clinical use.
Conclusion
HNHA is a promising small molecule inhibitor that has shown anti-cancer properties in scientific research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of HNHA and its potential for clinical use.
Méthodes De Synthèse
HNHA can be synthesized by reacting 2-hydroxy-5-methylbenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The resulting product is then reacted with 1-naphthoyl chloride in pyridine to yield HNHA. The purity of HNHA can be determined by HPLC analysis.
Applications De Recherche Scientifique
HNHA has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. HNHA has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to treatment.
Propriétés
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-9-10-17(22)16(11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLRJOVIQBYWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)

